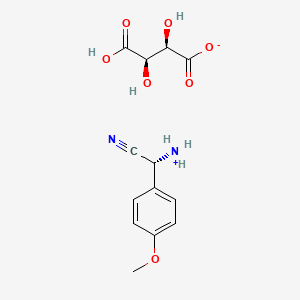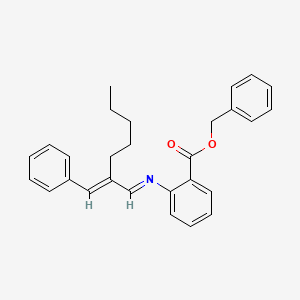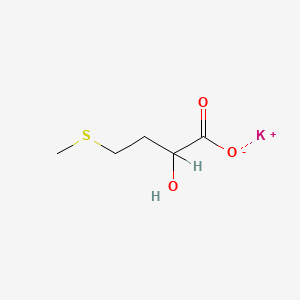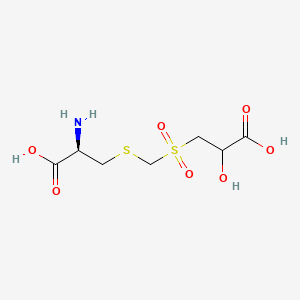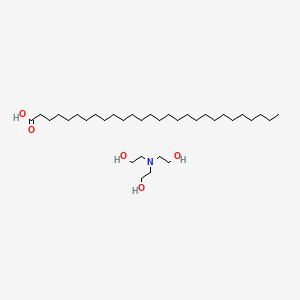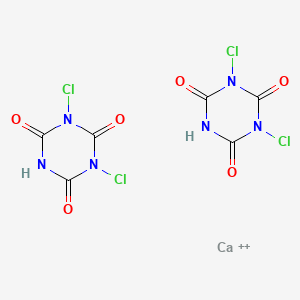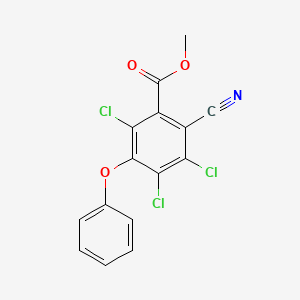
Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple chlorine atoms, a cyano group, and a phenoxy group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate typically involves the reaction of 2,4,5-trichloro-6-cyanobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction is carried out in reactors designed to handle the specific conditions required for the synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Reduction: The major product is the corresponding amine derivative.
Oxidation: The major product is the quinone derivative of the phenoxy group.
Applications De Recherche Scientifique
Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate exerts its effects involves interactions with specific molecular targets. The cyano group and phenoxy group play crucial roles in its reactivity and interactions. The pathways involved include nucleophilic substitution and redox reactions, which are facilitated by the presence of chlorine atoms and the cyano group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,4,5-trichlorobenzoate
- Methyl 2,4,5-trichloro-6-cyanobenzoate
- Methyl 2,4,5-trichloro-3-phenoxybenzoate
Uniqueness
Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a phenoxy group, along with multiple chlorine atoms, makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
42989-16-2 |
|---|---|
Formule moléculaire |
C15H8Cl3NO3 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate |
InChI |
InChI=1S/C15H8Cl3NO3/c1-21-15(20)10-9(7-19)11(16)13(18)14(12(10)17)22-8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
UWCORGKXLPEJDM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C(=C1Cl)OC2=CC=CC=C2)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


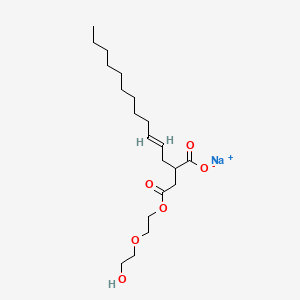

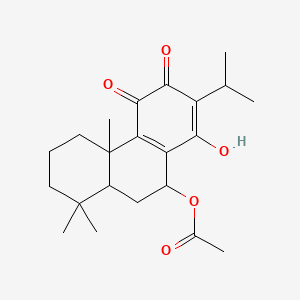
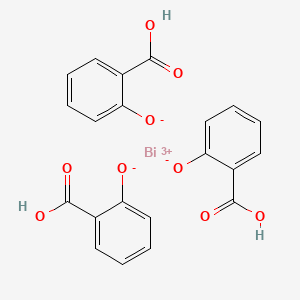
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
